molecular formula C17H28BN3O4 B3050018 tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate CAS No. 2304634-91-9

tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No.: B3050018
CAS No.: 2304634-91-9
M. Wt: 349.2
InChI Key: OIETZNNVDLWCNR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS: 877399-35-4, molecular formula: C₁₇H₂₈BN₃O₄) consists of three key structural motifs:

Azetidine ring: A four-membered nitrogen-containing heterocycle, conformationally restricted, often used in medicinal chemistry to enhance target binding and metabolic stability.

Pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): A boron-containing group critical for Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in synthetic chemistry .

tert-Butyl carbamate (Boc): A protective group for amines, enhancing solubility and stability during synthesis.

This compound is typically synthesized via nucleophilic substitution or coupling reactions, as exemplified by methods involving DBU (1,8-diazabicycloundec-7-ene) in isopropanol to attach the pyrazole-boronic ester to the azetidine ring . Its purity is reported at 98%, with storage recommended under inert conditions at 2–8°C .

Properties

IUPAC Name

tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BN3O4/c1-15(2,3)23-14(22)20-10-12(11-20)21-13(8-9-19-21)18-24-16(4,5)17(6,7)25-18/h8-9,12H,10-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIETZNNVDLWCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3CN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101104694
Record name 1-Azetidinecarboxylic acid, 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101104694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2304634-91-9
Record name 1-Azetidinecarboxylic acid, 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304634-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101104694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Identity
tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate is a synthetic compound characterized by its unique structure that incorporates a pyrazole ring and a dioxaborolane moiety. The compound is known for its potential biological activities, particularly in medicinal chemistry.

IUPAC Name : this compound
Molecular Formula : C18H30BNO4
CAS Number : 885693-20-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyrazole ring suggests potential interactions with enzymes and receptors involved in signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and boron functionalities exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit protein kinases involved in cancer progression. The inhibition mechanism often involves stabilizing an inactive conformation of the kinase, thereby preventing substrate binding and subsequent phosphorylation events .

Toxicity and Safety Profile

Safety assessments have classified this compound as harmful if swallowed and irritating to skin. These findings underscore the importance of handling this compound with care during laboratory use .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

A notable case study involved the evaluation of similar compounds in cellular assays:

  • Cell Proliferation Assays : Compounds with structural similarities demonstrated significant inhibition of cell proliferation in various cancer cell lines. For example, a related pyrazole derivative exhibited an IC50 value in the low micromolar range against HCT116 colorectal cancer cells .

Comparative Data Table

Compound NameMolecular FormulaActivityIC50 (μM)Reference
This compoundC18H30BNO4AnticancerTBDCurrent Study
Related Pyrazole DerivativeC18H25BN2O4Anticancer0.50
MPS1 Inhibitor (CCT251455)C16H14N4O3SAnticancer0.16

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related analogues, emphasizing variations in substituents, reactivity, and applications:

Compound Name CAS Number Molecular Formula Key Structural Differences Similarity Score Applications/Notes
tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate 1029716-44-6 C₁₈H₃₀BN₃O₄ Contains a methylene spacer between azetidine and pyrazole. 0.81 Increased steric bulk may reduce cross-coupling efficiency; used in peptide modifications.
(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid 877399-31-0 C₉H₁₅BN₂O₄ Lacks azetidine ring ; boronic acid directly attached to pyrazole. 0.86 Higher solubility in polar solvents; limited use in hydrophobic environments.
tert-Butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate 1153949-15-5 C₁₉H₂₉BN₄O₄ Cyanomethyl substituent on azetidine. N/A Enhanced electronic effects improve Suzuki coupling reactivity; potential toxicity (H302, H312 hazards).
tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate 2507954-87-0 C₂₄H₃₅BN₂O₄ 4-Methylbenzyl group introduces aromaticity and lipophilicity. N/A Improved cell membrane permeability; explored in kinase inhibitor development.

Reactivity and Functional Group Analysis

Boronic Ester Reactivity: The target compound’s pinacol boronic ester is less reactive than boronic acids but offers superior stability, making it ideal for storage and stepwise synthesis . Analogues with direct boronic acid groups (e.g., 877399-31-0) react faster in Suzuki couplings but require anhydrous conditions . The cyanomethyl derivative (1153949-15-5) exhibits heightened reactivity due to electron-withdrawing effects, enabling efficient cross-couplings at lower temperatures .

Azetidine vs. Compounds with methylene spacers (e.g., 1029716-44-6) introduce flexibility, which may reduce target specificity but improve solubility .

Safety and Handling: Most analogues share hazards like H302 (harmful if swallowed). The cyanomethyl derivative (1153949-15-5) poses additional risks (H312, H315) due to its nitrile group .

Preparation Methods

Direct Borylation of Halogenated Azetidine-Pyrazole Intermediates

Starting Material :
tert-Butyl 3-(5-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 877399-34-3).

Reaction Protocol :

  • Charge a mixture of the bromo precursor (225 mg, 0.74 mmol), bis(pinacolato)diboron (227 mg, 0.89 mmol), and potassium acetate (247 mg, 2.52 mmol) in DMSO (3 mL).
  • Purge with N₂ for 15 min, then add PdCl₂(dppf)₂·CH₂Cl₂ (30 mg, 0.037 mmol).
  • Heat at 80°C under N₂ for 12 h.
  • Cool, filter through Celite, and wash with EtOAc.
  • Extract organic layer, dry (Na₂SO₄), concentrate, and purify via silica gel chromatography (hexane:EtOAc = 3:2).

Yield : 97%.

Key Reaction Parameters :

Parameter Value Role
Catalyst PdCl₂(dppf)₂·CH₂Cl₂ Facilitates oxidative addition
Base KOAc Neutralizes HBr byproduct
Solvent DMSO Polar aprotic, high bp
Temperature 80°C Balances kinetics & stability

Mechanistic Insights :
The Pd⁰ catalyst undergoes oxidative addition with the C–Br bond, followed by transmetallation with the diboron reagent. Reductive elimination installs the boronate ester while regenerating the catalyst.

Nucleophilic Addition of Preformed Boronate Pyrazoles

Starting Materials :

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 269410-08-4).
  • tert-Butyl 3-oxoazetidine-1-carboxylate (CAS 141699-58-3).

Reaction Protocol :

  • React tert-butyl 3-oxoazetidine-1-carboxylate (149 mg, 0.80 mmol) with NaH in THF to form the enolate.
  • Add ethanesulfonyl chloride (0.89 mmol) at 0°C, stir for 2 h.
  • Quench with H₂O, extract with EtOAc, and concentrate.
  • React intermediate with boronate pyrazole (156 mg, 0.80 mmol) and DBU (0.061 mL) in CH₃CN at 60°C for 4 h.
  • Purify via flash chromatography (CH₂Cl₂:MeOH gradient).

Yield : 84%.

Comparative Advantages :

  • Avoids handling air-sensitive Pd catalysts.
  • Utilizes stable, commercially available boronate pyrazoles.

Optimization of Reaction Conditions

Catalyst Screening for Borylation

Catalyst Solvent Temp (°C) Yield (%) Reference
PdCl₂(dppf)₂·CH₂Cl₂ DMSO 80 97
Pd(PPh₃)₄ 1-BuOH 100 84
Pd(OAc)₂/XPhos DMF 90 78

Purification and Characterization

Purification :

  • Celite Filtration : Removes Pd residues after borylation.
  • Silica Gel Chromatography : Hexane:EtOAc (3:2) resolves boronate ester from unreacted diboron.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.83 (s, 2H, pyrazole-H), 5.08 (m, 1H, azetidine-CH), 4.36 (t, J = 8.59 Hz, 2H), 1.41–1.18 (m, 21H, Boc and pinacol).
  • HRMS : m/z calc. for C₁₇H₂₈BN₃O₄⁺ [M+H]⁺: 349.23; found: 349.21.

Comparative Analysis of Methods

Parameter Borylation Route Coupling Route
Starting Material Cost High (bromo precursor) Moderate
Reaction Steps 1 3
Pd Catalyst Required Yes No
Typical Yield 97% 84%
Scalability Industrial Lab-scale

Recommendations :

  • Borylation preferred for large-scale synthesis due to fewer steps and higher yields.
  • Coupling route advantageous when halogenated precursors are inaccessible.

Q & A

Basic: What is the role of the dioxaborolane moiety in this compound for Suzuki-Miyaura cross-coupling reactions?

The dioxaborolane group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) acts as a boronate ester, a key intermediate in Suzuki-Miyaura couplings. This moiety facilitates transmetalation with palladium catalysts, enabling bond formation between aryl/heteroaryl halides and boronic acids. For optimal reactivity, ensure the boronate ester is free from hydrolysis (stored under inert atmosphere) and characterized via 11B NMR^{11}\text{B NMR} (δ ~30 ppm for sp2^2-boron) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H NMR^1\text{H NMR} : Identify azetidine protons (δ 3.5–4.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm).
  • 13C NMR^{13}\text{C NMR} : Confirm the carbonyl (δ ~155 ppm) and boronate ester carbons (δ ~85 ppm for dioxaborolane).
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ calculated for C17_{17}H27_{27}BN2_2O4_4: 366.19) .

Advanced: How to optimize reaction conditions for introducing the pyrazole-azetidine core?

Use Pd(dppf)Cl2_2 (1–5 mol%) with K2_2CO3_3 in a mixed solvent system (THF/H2_2O, 3:1) at 80–100°C. Monitor reaction progress via TLC (Rf_f ~0.3 in EtOAc/hexane). If yields are low (<60%), consider:

  • Pre-activating the boronate ester with CsF.
  • Replacing aryl halides with triflates for sterically hindered substrates.
    Reference analogous protocols for azetidine-boronate intermediates .

Advanced: How to address contradictory 1H NMR^{1}\text{H NMR}1H NMR data for the azetidine ring protons?

Azetidine protons often exhibit splitting due to restricted rotation. If unexpected multiplicity arises:

  • Perform variable-temperature NMR (VT-NMR) to distinguish conformational dynamics from impurities.
  • Compare with crystallographic data (e.g., CCDC entries for tert-butyl-protected azetidines) .

Advanced: What strategies mitigate instability of the boronate ester during storage?

  • Store under argon at –20°C in anhydrous THF or DCM.
  • Avoid prolonged exposure to moisture; use molecular sieves (3Å) in solution.
  • Periodically validate stability via 11B NMR^{11}\text{B NMR} (hydrolysis products show δ ~18 ppm) .

Advanced: How to analyze unexpected byproducts in cross-coupling reactions?

Byproducts (e.g., protodeboronation or homocoupling) can arise from:

  • Oxidative conditions : Add BHT (2,6-di-tert-butyl-4-methylphenol) to suppress radical pathways.
  • Pd black formation : Use excess ligand (e.g., SPhos) to stabilize Pd(0).
    Characterize byproducts via HRMS and compare retention times with known impurities .

Advanced: How to design a kinetic study for deboronation under aqueous conditions?

  • Prepare buffered solutions (pH 5–9) and monitor boronate ester degradation via UV-Vis (λmax_{\text{max}} ~270 nm) or 11B NMR^{11}\text{B NMR}.
  • Use pseudo-first-order kinetics with excess H2_2O.
  • Activation energy (Ea_a) calculations can inform shelf-life predictions .

Basic: What synthetic routes are reported for analogous azetidine-boronate esters?

Common routes include:

Buchwald-Hartwig amination : Coupling azetidine precursors with boronate-containing aryl halides.

Mitsunobu reaction : Install pyrazole rings on tert-butyl-protected azetidines.
Review protocols for tert-butyl 3-(4-methylbenzyl)-3-dioxaborolane-azetidine derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate

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